![molecular formula C21H20N4O5 B3000736 (3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone CAS No. 1219914-00-7](/img/structure/B3000736.png)
(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the benzo[d][1,3]dioxol-5-yl group could potentially be introduced through a reaction involving a benzene derivative and a suitable 1,3-dioxole .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several different functional groups. The benzo[d][1,3]dioxol-5-yl group is a type of aromatic ether, the 1,3,4-oxadiazol-2-yl group is a type of heterocycle, the piperidin-1-yl group is a type of secondary amine, and the 2-methoxypyridin-3-yl group is a type of substituted pyridine .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the piperidine nitrogen could act as a nucleophile in substitution reactions, and the aromatic rings could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. For example, the presence of aromatic rings and a secondary amine could potentially increase its lipophilicity .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antibacterial Studies
Synthesis and Antibacterial Activity : A study focused on synthesizing N-substituted derivatives of a related compound, showing moderate to significant activity against Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Antimicrobial Properties of Novel Derivatives : Another research synthesized new pyridine derivatives, including a compound with similar structure, demonstrating variable and modest antimicrobial activity (Patel et al., 2011).
Synthesis and Structural Analysis
Efficient Synthesis of Heterocycles : A paper reported a method for synthesizing a compound with both piperidine and pyridine rings, suggesting potential applications in organic synthesis (Zhang et al., 2020).
Synthesis and Structural Exploration : A study synthesized a novel bioactive heterocycle with piperidine and morpholine rings, characterized by X-ray diffraction and evaluated for antiproliferative activity (Prasad et al., 2018).
Antioxidant and Anticancer Activities
Antioxidant and Antimicrobial Activities : Research on derivatives of a similar compound revealed high antioxidant activity, and some showed high activity against bacteria and fungi (Bassyouni et al., 2012).
Anticancer Studies : A QSAR study on 1,2,4-oxadiazole derivatives, closely related to the compound , focused on anticancer activity, showing promising results against various cancer cell lines (Vaidya et al., 2020).
Miscellaneous Applications
Hole-Blocking Material for Organic LEDs : A compound incorporating 1,3,4-oxadiazole and pyridine was used in the fabrication of more efficient light-emitting diodes (Wang et al., 2001).
Antioxidant Activity of Piperazine Derivatives : A series of piperazine derivatives were screened for antioxidant activity, indicating potential therapeutic applications (Mallesha et al., 2014).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(2-methoxypyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O5/c1-27-20-15(5-2-8-22-20)21(26)25-9-3-4-14(11-25)19-24-23-18(30-19)13-6-7-16-17(10-13)29-12-28-16/h2,5-8,10,14H,3-4,9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MABPKFIKDNBTRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

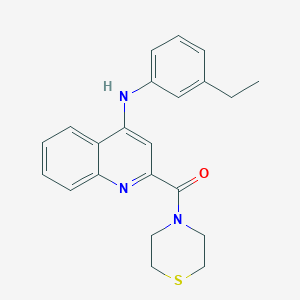
![6-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine]hydrochloride](/img/structure/B3000658.png)
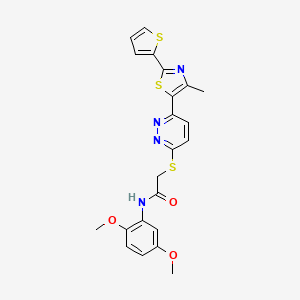

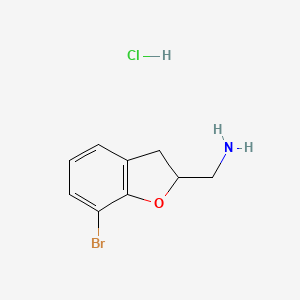
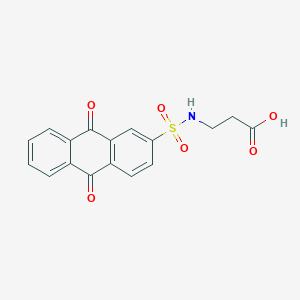

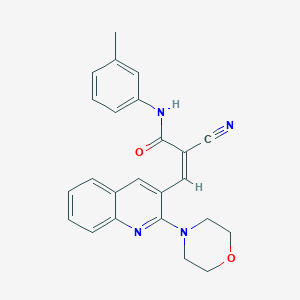
![[4-Hydroxy-4-[3-(trifluoromethoxy)phenyl]piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B3000668.png)
![3,4-dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfinyl]phenyl}benzenecarboxamide](/img/structure/B3000669.png)
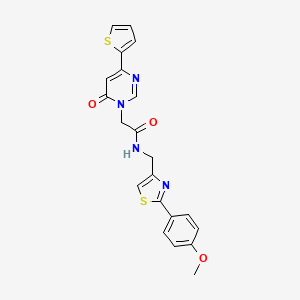
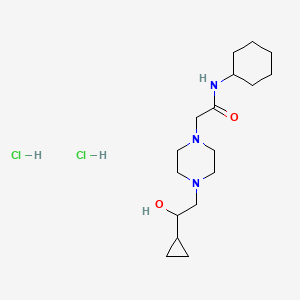
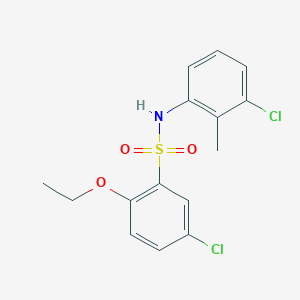
![Spiro[3.5]nonane-6-carboxylic acid](/img/structure/B3000676.png)